1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one

Description

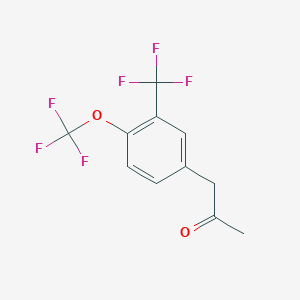

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.

Properties

Molecular Formula |

C11H8F6O2 |

|---|---|

Molecular Weight |

286.17 g/mol |

IUPAC Name |

1-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6O2/c1-6(18)4-7-2-3-9(19-11(15,16)17)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |

InChI Key |

DASZMKKURLWCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable phenyl precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the propan-2-one moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one with key analogs, focusing on substituent effects, molecular properties, and synthetic yields where available.

Key Observations:

Difluoromethoxy (-OCF₂H) analogs (e.g., 1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one) exhibit reduced polarity and lower molecular weights compared to trifluoromethoxy derivatives .

Synthetic Yields :

- Urea derivatives with trifluoromethyl/chloro substituents (e.g., 1-(3-chloro-4-(trifluoromethyl)phenyl)urea) achieve yields >85%, suggesting efficient synthesis routes for complex aryl ketones .

Functionalization Potential: Chloromethyl-substituted analogs (e.g., 1-[4-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one) enable further derivatization, such as nucleophilic substitution, to generate bioactive molecules .

Notes and Limitations

- Predictions are based on analogs.

- Contradictions : focuses on urea derivatives, which, while structurally distinct, highlight the impact of trifluoromethyl/chloro substituents on yield and molecular weight.

Biological Activity

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

- Molecular Formula : C12H10F6O

- Molecular Weight : 302.20 g/mol

- CAS Number : 57330-59-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-tumor agent and its effects on neurotransmission.

Anti-Tumor Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anti-tumor properties. For instance, studies have shown that similar fluorinated compounds can inhibit tumor growth in xenograft models. The presence of trifluoromethoxy and trifluoromethyl groups may enhance lipophilicity, potentially increasing cellular uptake and bioactivity .

Table 1: Anti-Tumor Activity Data

| Compound | IC50 (μM) | Model |

|---|---|---|

| This compound | TBD | Xenograft Mouse Model |

| Similar Trifluoromethyl Compounds | 3.8 | Kras-dependent Models |

Neurotransmission Effects

Fluorinated compounds have been explored for their potential effects on neurotransmitter systems. Preliminary studies suggest that the compound may modulate sodium and calcium currents, which are critical for neurotransmission .

Case Study: Neuroprotective Properties

In vivo studies on related compounds indicated neuroprotective effects in models of neurodegeneration. These effects are hypothesized to result from the inhibition of excitatory neurotransmitter release and modulation of ion channels .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving RAS proteins, which are often mutated in cancers.

- Ion Channel Modulation : The compound may affect voltage-gated sodium and calcium channels, altering neuronal excitability.

Research Findings

Recent research has highlighted the potential for this compound to act as a selective inhibitor in cancer models. The specificity towards mutant oncogenes suggests it could be a candidate for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.